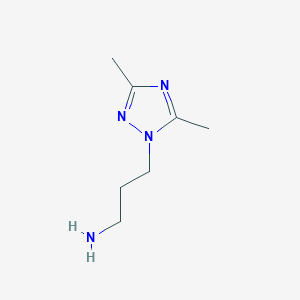

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBKYUVARGEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650988 | |

| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-15-3 | |

| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

Executive Summary

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1060817-15-3) is a bifunctional heterocyclic building block characterized by a primary aliphatic amine linked via a propyl chain to the N1 position of a 3,5-dimethyl-1,2,4-triazole core. Its utility spans medicinal chemistry as a pharmacophore linker (e.g., in antifungal or kinase inhibitor development) and materials science as a ligand for Metal-Organic Frameworks (MOFs).

This guide provides a definitive analysis of its physicochemical properties, synthesis logic, and handling protocols, emphasizing the critical regioselectivity issues inherent to 1,2,4-triazole alkylation.

Chemical Identity & Molecular Architecture

The molecule acts as a "flexible tether," connecting a hard donor (triazole nitrogen) with a nucleophilic handle (primary amine).

| Descriptor | Value / Detail |

| IUPAC Name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine |

| CAS Number | 1060817-15-3 |

| Molecular Formula | C₇H₁₄N₄ |

| Molecular Weight | 154.21 g/mol |

| SMILES | CC1=NN(CCCN)C(C)=N1 |

| InChI Key | Predicted: HVZXJ... (Structure Dependent) |

| Structural Class | N-alkylated 1,2,4-triazole |

Molecular Geometry & Polarity

The 1,2,4-triazole ring is aromatic and electron-deficient, acting as a weak hydrogen bond acceptor. The 3,5-dimethyl substitution increases lipophilicity (LogP) compared to the unsubstituted parent, improving membrane permeability in drug design contexts. The propyl linker introduces rotational freedom (3 rotatable bonds), allowing the amine to adopt various conformations relative to the heterocycle.

Physicochemical Profiling

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary.

Core Properties Table

| Property | Value | Context/Notes |

| Physical State | Viscous Liquid / Low-melting Solid | Tendency to supercool; hygroscopic. |

| Boiling Point | ~280–300°C (760 mmHg) | Predicted. Decomposes before boiling at atm pressure. Distillable under high vacuum (<1 mmHg). |

| Solubility | High: Water, MeOH, DMSO, DCMLow: Hexane, Toluene | Amphiphilic nature allows solubility in polar organics. |

| LogP (Oct/Wat) | -0.06 ± 0.2 | Slightly hydrophilic; resides in the aqueous phase at neutral pH. |

| pKa₁ (Triazole) | ~2.5 – 3.0 | Protonation at N4. Very weak base. |

| pKa₂ (Amine) | 10.2 – 10.6 | Protonation at primary amine. Strong base.[1] |

Ionization & Speciation

Understanding the ionization state is critical for extraction and purification.

-

pH < 2: Dicationic species (Protonated Amine + Protonated Triazole N4).

-

pH 7: Monocationic species (Protonated Amine). Dominant physiological form.

-

pH > 11: Neutral species. Required for extraction into organic solvents (DCM/Chloroform).

Synthesis & Impurity Control

Expert Insight: The direct alkylation of 3,5-dimethyl-1,2,4-triazole with 3-chloropropylamine is prone to polymerization. The industry-standard approach utilizes a "Gabriel Synthesis" adaptation to protect the amine during the alkylation step, preventing self-reaction.

Regioselectivity Challenge

3,5-Dimethyl-1,2,4-triazole can be alkylated at N1 or N4 .

-

N1-Alkylation (Desired): Sterically favored.

-

N4-Alkylation (Impurity): Sterically hindered by the flanking methyl groups at C3 and C5.

-

Control: Use of mild bases (K₂CO₃) in polar aprotic solvents (DMF/Acetonitrile) favors the thermodynamic N1 product.

Recommended Synthetic Workflow

Purification Protocol

-

Post-Deprotection: The reaction mixture will contain phthalhydrazide (solid byproduct).

-

Filtration: Acidify to pH 1 (converts product to soluble salt), filter off insoluble phthalhydrazide.

-

Basification: Adjust filtrate to pH >12 using NaOH.

-

Extraction: Extract with DCM (3x). The high pH ensures the amine is neutral and partitions into the organic phase.

-

Distillation: Kugelrohr distillation under high vacuum is recommended for obtaining analytical grade material.

Handling & Storage

-

Hygroscopicity: The primary amine readily absorbs atmospheric moisture and CO₂ (forming carbamates).

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Stability: Stable to hydrolysis. Sensitive to oxidation (air) over long periods, turning yellow/brown.

Analytical Characterization

To validate the identity and purity, specifically distinguishing it from the N4-isomer.

NMR Spectroscopy (Diagnostic Signals)

-

¹H NMR (CDCl₃):

-

Triazole Methyls: Singlet at ~2.3–2.4 ppm. (N4-isomer often shows a shift or splitting difference due to symmetry).

-

N-CH₂ (Triazole side): Triplet at ~4.0 ppm.

-

N-CH₂ (Amine side): Triplet at ~2.7 ppm.

-

Propyl Middle CH₂: Multiplet at ~1.9 ppm.

-

HPLC Method (HILIC)

Due to high polarity, standard C18 columns often fail to retain this amine.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-functionalized column.

-

Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate buffer (pH 9). High pH improves peak shape for basic amines.

-

Detection: UV at 210 nm (low sensitivity due to lack of strong chromophore) or CAD/ELSD.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,2,4-Triazole derivatives. PubChem. Retrieved January 28, 2026, from [Link]

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

Sources

A Senior Application Scientist's Guide to the Discovery and Significance of Novel Triazole-Based Enzyme Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone in the design of modern therapeutics.[1] Triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties, largely attributed to their ability to potently and selectively inhibit key enzymes.[3][4][5] This guide provides an in-depth technical exploration of the strategies employed to discover novel triazole-based enzyme inhibitors, the intricate mechanisms by which they function, and their profound significance in contemporary drug development. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and evaluation, and present a forward-looking perspective on this dynamic field.

The Triazole Core: A Privileged Scaffold in Medicinal Chemistry

The success of the triazole ring in drug design is not accidental; it stems from a unique combination of structural and electronic features. The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as the foundational building blocks for a multitude of clinically significant drugs.[2]

-

Physicochemical Advantages : The triazole ring is metabolically stable and capable of engaging in hydrogen bonding, dipole-dipole, and π-π stacking interactions. Its ability to act as an isostere for amide or ester groups allows it to enhance binding affinity and improve pharmacokinetic profiles of lead compounds.[1]

-

Coordination Chemistry : A defining feature, particularly for 1,2,4-triazoles, is the ability of the nitrogen atoms to coordinate with metal ions. This is the primary mechanism for the inhibition of metalloenzymes, most notably the heme iron in cytochrome P450 (CYP) enzymes.[1][6] This interaction is fundamental to the action of blockbuster antifungal drugs like fluconazole and voriconazole, as well as aromatase inhibitors like letrozole and anastrozole used in breast cancer therapy.[6]

Modern Discovery Strategies: From Rational Design to High-Throughput Synthesis

The identification of new triazole-based inhibitors has evolved from serendipitous discovery to a highly integrated process combining computational and synthetic methodologies.

The "Click Chemistry" Revolution

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazole derivatives.[5] This reaction is exceptionally robust, high-yielding, and tolerant of a wide array of functional groups, making it the preferred method for generating large, diverse libraries of compounds for screening.[7][8]

-

Rationale for Use : We employ CuAAC in our discovery campaigns because it allows for the rapid and efficient coupling of two molecular fragments (an azide and an alkyne). This modularity enables the systematic exploration of chemical space around a core scaffold, which is essential for developing structure-activity relationships (SAR).[9] The reaction's reliability under aqueous conditions further allows its use in bioconjugation studies.[10]

Structure-Based Drug Design (SBDD) and Molecular Docking

Before committing to a synthetic campaign, computational tools are indispensable for prioritizing targets. Molecular docking simulations predict how a designed triazole derivative will bind to the active site of a target enzyme.[11]

-

Causality in SBDD : By visualizing the binding pocket of an enzyme (e.g., from an X-ray crystal structure), we can rationally design triazole inhibitors. For instance, docking studies can confirm that the N4 of a 1,2,4-triazole is correctly positioned to coordinate with the heme iron of CYP51 or that a specific substituent can form a critical hydrogen bond with a key amino acid residue.[6][12] This computational pre-screening significantly increases the hit rate of subsequent experimental assays.

The overall workflow for modern inhibitor discovery is a cyclical and iterative process, as illustrated below.

Caption: Iterative workflow for the discovery of novel enzyme inhibitors.

Core Mechanisms of Action: How Triazoles Inhibit Enzymes

The therapeutic effects of triazole-based drugs are rooted in their ability to selectively inhibit enzymes crucial for the survival of pathogens or the proliferation of cancer cells.

Inhibition of Cytochrome P450 Enzymes

This is the most prominent mechanism of action for triazole compounds.[1]

-

Antifungal Action (CYP51 Inhibition) : In fungi, triazoles inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol.[1] Ergosterol is a critical component of the fungal cell membrane. The N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the heme iron atom in the enzyme's active site, preventing the natural substrate (lanosterol) from binding and being metabolized.[1] This disrupts membrane integrity, leading to fungal cell death.[1]

-

Anticancer Action (Aromatase Inhibition) : In hormone-receptor-positive breast cancer, the enzyme aromatase (CYP19A1) is responsible for converting androgens to estrogens, which fuel tumor growth.[6] Non-steroidal aromatase inhibitors like letrozole and anastrozole utilize the same principle: their 1,2,4-triazole ring binds to the heme iron of aromatase, blocking estrogen production.[6]

Caption: Mechanism of action for triazole-based antifungal agents.

Inhibition of Other Key Enzymes

The versatility of the triazole scaffold allows it to be tailored to inhibit a wide range of other enzyme classes.[13]

-

Kinase Inhibition : Many triazole hybrids have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[9] For example, triazole-containing compounds have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell signaling pathways that control proliferation and survival.[7][9]

-

Other Targets : Novel triazole derivatives are continuously being discovered that inhibit other important enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy, acetylcholinesterase for Alzheimer's disease, and metallo-β-lactamases to combat antibiotic resistance.[11][12][13]

Essential Experimental Protocols: A Self-Validating System

The integrity of any discovery program rests on the quality and reproducibility of its experimental data. Below are validated, step-by-step protocols for the synthesis and evaluation of a novel triazole inhibitor library.

Protocol: Synthesis of a 1,2,3-Triazole Library via CuAAC

This protocol describes the parallel synthesis of a small library from a set of terminal alkynes and an azide building block.

Materials:

-

Azide starting material (e.g., benzyl azide)

-

Various terminal alkyne building blocks

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Solvent (e.g., 1:1 mixture of tert-butanol and water)

-

96-well reaction block

Procedure:

-

Stock Solution Preparation : Prepare stock solutions of all reactants and catalysts. For example: 20 mM CuSO₄, 100 mM THPTA, and 300 mM sodium ascorbate in water.[14][15]

-

Aliquot Reagents : In each well of the 96-well block, add the solvent. Then, add 1.0 equivalent of the azide starting material.

-

Add Alkynes : To each well, add 1.1 equivalents of a unique terminal alkyne.

-

Catalyst Preparation : In a separate vial, pre-mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio and let it stand for 5 minutes.[15] This step is critical as the ligand stabilizes the active Cu(I) oxidation state, increasing reaction efficiency and preventing side reactions.

-

Initiate Reaction : Add the CuSO₄/THPTA complex to each well (typically 5 mol%). Immediately following, add the sodium ascorbate solution (typically 10-15 mol%) to each well.[16] The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

-

Reaction Incubation : Seal the reaction block and allow it to shake at room temperature for 1-4 hours. The reaction should be protected from light.[14]

-

Work-up and Purification : Upon completion (monitored by TLC or LC-MS), the crude products can be purified using techniques like preparative HPLC or column chromatography.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized compounds.[17]

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Detection reagent (produces a colorimetric or fluorescent signal)

-

Synthesized triazole inhibitors dissolved in DMSO

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Compound Dilution : Create a serial dilution of the triazole test compounds in the 96-well plate using the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

-

Enzyme Addition : Add a fixed concentration of the target enzyme to each well containing the inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation : Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]

-

Reaction Initiation : Add the enzyme's substrate to all wells to start the reaction.

-

Kinetic Measurement : Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) kinetically over a set period. The rate of the reaction is proportional to the enzyme activity.[18]

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition relative to the positive control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value.

-

This entire process must be validated with a known reference inhibitor for the target enzyme to ensure the assay is performing correctly.[19]

Quantitative Data and Therapeutic Significance

The ultimate goal of these discovery efforts is to identify compounds with potent and selective activity that can be advanced into clinical development.

Comparative Inhibitory Activity

The data generated from in vitro assays are best summarized in a tabular format to clearly delineate structure-activity relationships.

| Compound ID | R-Group Modification | Target Enzyme | IC₅₀ (µM) |

| Lead-01 | -H | Aromatase | 15.2 |

| AZ-01a | -CN | Aromatase | 0.064[6] |

| AZ-01b | -OCH₃ | Aromatase | 2.224[6] |

| Letrozole | (Reference Drug) | Aromatase | 0.031[6] |

| Cpd-3a | -Urea Linker | IDO1 | 0.75[11] |

| Cpd-19 | -Phenyl | IL-1β Release | 5.489[20] |

Table 1: Example of SAR data for a series of novel triazole-based inhibitors. The data clearly shows how modifying the R-group on the core scaffold significantly impacts inhibitory potency against the target enzyme.

Broad Therapeutic Impact

The success of triazole-based enzyme inhibitors is evident across multiple therapeutic areas:

-

Infectious Diseases : Triazole antifungals are a first-line defense against invasive fungal infections.[21]

-

Oncology : Aromatase inhibitors are mainstays in breast cancer treatment.[6] Furthermore, new triazole derivatives are showing promise against a range of cancer cell lines by targeting enzymes like kinases, IDO1, and topoisomerases.[1][11][22] The strategic use of the triazole fragment in lead compounds has been shown to improve anticancer activity, enhance selectivity, and help overcome drug resistance.[23]

-

Inflammatory Diseases : Novel triazoles have been developed that selectively inhibit the release of pro-inflammatory cytokines like IL-1β, offering potential for new anti-inflammatory drugs.[20]

Future Perspectives and Challenges

While the triazole scaffold has proven immensely valuable, challenges remain. A primary concern is the potential for drug-drug interactions, as many triazoles can inhibit human CYP enzymes involved in drug metabolism (e.g., CYP3A4, CYP2C9).[24][25] This can lead to altered pharmacokinetics and potential toxicity of co-administered drugs.[25]

Future research will focus on:

-

Improving Selectivity : Designing inhibitors that are highly selective for the target enzyme over other related enzymes (e.g., fungal CYP51 vs. human CYPs) to minimize off-target effects.

-

Overcoming Resistance : Developing next-generation inhibitors that are effective against resistant strains or cancer cell lines.

-

Exploring New Targets : Applying the principles outlined in this guide to design triazole-based inhibitors for new and emerging enzyme targets in a variety of diseases.

The continued integration of computational design, innovative synthetic chemistry like the click reaction, and robust biological evaluation will ensure that the triazole scaffold remains a significant and enduring source of novel enzyme inhibitors for years to come.

References

- Discovery of novel triazole compounds as selective IL-1β releasement inhibitors. PubMed.

- Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors.

-

Discovery of[12][20][26]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. ResearchGate.

- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.

- Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson OPEN.

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul

- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Arom

- The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed.

- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi

- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed.

- Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR.

- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a liter

- 1,2,3-Triazole–Heme Interactions in Cytochrome P450.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug

- Pharmacological significance of triazole scaffold. Taylor & Francis Online.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.

- "mechanism of action of 1,2,4-triazole-based compounds". Benchchem.

- 'Click' synthesis of a triazole-based inhibitor of Met functions in cancer cells.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.

- Triazole-based anticancer drugs.

- Mechanism of Action Assays for Enzymes.

- Click chemistry and triazole based carbonic anhydrase inhibitors. CORE.

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Reactions.

- Recent Developments Towards the Synthesis of Triazole Deriv

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450.

- Guidelines for the digestive enzymes inhibition assay.

- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press.

- A standard operating procedure for an enzym

- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation.

- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.

- Structural modification strategies of triazoles in anticancer drug development. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. axispharm.com [axispharm.com]

- 16. scielo.br [scielo.br]

- 17. mdpi.com [mdpi.com]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel triazole compounds as selective IL-1β releasement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. open.clemson.edu [open.clemson.edu]

- 22. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. iris.unina.it [iris.unina.it]

The Ascendant Pharmacology of 3,5-Dimethyl-1,2,4-Triazoles: A Technical Guide for Drug Discovery

Introduction: The Architectural Significance of the 1,2,4-Triazole Nucleus and the Influence of 3,5-Dimethyl Substitution

The 1,2,4-triazole moiety, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of clinically approved drugs stems from its unique physicochemical properties. The triazole ring is metabolically stable and can act as a pharmacophore, engaging with biological targets through hydrogen bonding as both a donor and acceptor.[1] This polar nature often enhances the solubility and overall pharmacological profile of a drug candidate. The diverse biological activities exhibited by 1,2,4-triazole derivatives are extensive, encompassing antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, among others.[2]

This technical guide delves into the specific pharmacological landscape of 3,5-dimethyl-1,2,4-triazoles. The introduction of methyl groups at the 3 and 5 positions of the triazole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Understanding the impact of this substitution pattern is crucial for the rational design of novel therapeutic agents. This guide will explore the synthesis, mechanisms of action, and key pharmacological activities of this promising class of compounds, providing researchers and drug development professionals with a comprehensive resource to navigate its potential.

I. Synthetic Pathways to the 3,5-Dimethyl-1,2,4-Triazole Core

The foundation of exploring the pharmacological potential of 3,5-dimethyl-1,2,4-triazole derivatives lies in efficient and versatile synthetic methodologies. A key precursor for a wide array of these derivatives is 4-amino-3,5-dimethyl-4H-1,2,4-triazole.

A. Synthesis of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole: A Foundational Precursor

A straightforward and scalable synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole has been reported, providing a crucial starting material for further derivatization.[3]

Experimental Protocol:

-

Reaction Setup: Slowly add a solution of hydrazine hydrate (2.6 mol, 80% aqueous solution) to acetic acid (2.0 mol).

-

Heating: Gradually heat the reaction mixture to 493 K (220 °C) and maintain this temperature for approximately 3 hours.

-

Isolation: Upon cooling, colorless, block-shaped crystals of 4-amino-3,5-dimethyl-4H-1,2,4-triazole will precipitate.

-

Purification: The crystals can be isolated by filtration. A second crop of crystals can be obtained by concentrating the filtrate. The combined solids are then washed with cold methanol and dried to yield the final product with high purity (m.p. 201–203 °C).[4]

This method's simplicity and high yield make it an attractive route for obtaining the foundational 4-amino-3,5-dimethyl-1,2,4-triazole scaffold.

Figure 1: Synthesis of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole.

B. Derivatization to Schiff Bases

The primary amino group of 4-amino-3,5-dimethyl-4H-1,2,4-triazole serves as a versatile handle for the synthesis of a wide range of derivatives, most notably Schiff bases. These compounds are formed through the condensation of the amino group with various aldehydes and ketones.

General Experimental Protocol for Schiff Base Synthesis:

-

Reaction Mixture: Dissolve 4-amino-3,5-dimethyl-4H-1,2,4-triazole in a suitable solvent, such as ethanol or glacial acetic acid.

-

Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization.

The synthesis of these Schiff bases is a critical step, as they have demonstrated a broad spectrum of biological activities.[5]

II. Antimicrobial Pharmacology of 3,5-Dimethyl-1,2,4-Triazole Derivatives

The search for novel antimicrobial agents is a pressing global health challenge. Derivatives of 3,5-dimethyl-1,2,4-triazole have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

A. Antibacterial Activity

A notable example of the antibacterial potential of the 3,5-dimethyl-1,2,4-triazole scaffold is its incorporation into metal-organic frameworks (MOFs). A study on a copper-based MOF synthesized with 3,5-dimethyl-1,2,4-triazole demonstrated highly effective antibacterial properties.[3]

Key Findings:

-

The Cu-3,5-dimethyl-1,2,4-triazole MOF exhibited a large inhibition zone of 40.17 mm against Staphylococcus aureus.[3]

-

The material also showed broad-spectrum activity against Escherichia coli and Acinetobacter baumannii.[3]

Proposed Mechanism of Action:

The antibacterial effect of the Cu-3,5-dimethyl-1,2,4-triazole MOF is attributed to the release of Cu(II) ions, which induce multiple toxic effects in bacterial cells. This process is initiated by the electrostatic attraction between the positively charged MOF surface and the negatively charged bacterial cell surface.[4] This interaction facilitates the anchoring of the MOF to the bacteria, leading to:

-

Generation of Reactive Oxygen Species (ROS): The released Cu(II) ions catalyze the formation of highly reactive ROS within the bacterial cell.

-

Lipid Peroxidation: The generated ROS cause damage to the bacterial cell membrane through lipid peroxidation, leading to loss of membrane integrity and cell death.[3]

Figure 2: Proposed antibacterial mechanism of Cu-3,5-dimethyl-1,2,4-triazole MOF.

Schiff bases derived from 4-amino-3,5-disubstituted-1,2,4-triazoles have also shown promising antibacterial activity. While specific data for 3,5-dimethyl derivatives is emerging, studies on closely related structures provide valuable insights. For instance, certain Schiff bases of 4-amino-5-(substituted-phenyl)-4H-[3][4]-triazole-3-thiol have demonstrated good to moderate antifungal activity.

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Cu-3,5-dimethyl-1,2,4-triazole MOF | Staphylococcus aureus | 40.17 mm inhibition zone | [3] |

| 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives | Gram-positive & Gram-negative bacteria | Some compounds showed better activity than ciprofloxacin |

B. Antifungal Activity

In silico studies have suggested a high probability of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives impacting lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[1] This indicates a promising avenue for the development of novel antifungal agents. Experimental studies on Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown moderate activity against Candida spp., with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against C. albicans.[5]

III. Anticancer Activity of 3,5-Dimethyl-1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Derivatives of 3,5-dimethyl-1,2,4-triazole, particularly their Schiff bases, have shown cytotoxic activity against various cancer cell lines.

A study on a 4-amino-1,2,4-triazole Schiff base derivative demonstrated significant dose-dependent inhibition of proliferation in human lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines.[7][8]

| Cell Line | IC50 Value (µg/mL) |

| A549 (Lung Adenocarcinoma) | 144.1 |

| Bel7402 (Human Hepatoma) | 195.6 |

Table adapted from a study on a 4-amino-1,2,4-triazole Schiff base derivative.[7]

Furthermore, novel hybrid structures of dimethylpyridine-1,2,4-triazole Schiff bases have been designed and evaluated for their cytotoxic potency against various human gastrointestinal cancer cells. One such compound, a Schiff base designated as 4h, was found to be the most potent against gastric EPG cancer cells with a CC50 of 12.10 ± 3.10 μM, making it significantly more cytotoxic than the standard chemotherapeutic agents 5-FU and cisplatin.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3,5-dimethyl-1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

IV. Anti-inflammatory and Anticonvulsant Potential

While research specifically targeting the anti-inflammatory and anticonvulsant activities of 3,5-dimethyl-1,2,4-triazoles is still developing, the broader class of 1,2,4-triazoles has shown significant promise in these areas.

A. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes.[10] In silico docking studies have suggested a potential for 4-amino-3,5-dimethyl-1,2,4-triazole derivatives to interact with COX-2, although the predicted probability of this activity is low.[1] Experimental studies on other 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory effects, with some compounds showing comparable or superior activity to standard drugs like ibuprofen.[7]

B. Anticonvulsant Activity

Numerous 1,2,4-triazole derivatives have been reported to possess anticonvulsant properties.[11] The anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. For example, a series of triazolopyrimidine derivatives showed significant anticonvulsive activity in both MES and PTZ models, with one compound having a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test.[12][13][14] While these are not 3,5-dimethyl derivatives, they highlight the potential of the triazole scaffold in developing new antiepileptic drugs. Some 4-alkyl-5-aryl-1,2,4-triazole-3-thiones have shown promise as anticonvulsants through their interaction with sodium channels.[15]

V. Conclusion and Future Directions

The 3,5-dimethyl-1,2,4-triazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly through the versatile 4-amino-3,5-dimethyl-4H-1,2,4-triazole intermediate, allows for extensive structural modifications to optimize pharmacological activity.

Key Takeaways:

-

Antimicrobial Potential: The incorporation of the 3,5-dimethyl-1,2,4-triazole moiety into metal-organic frameworks has yielded potent antibacterial agents. Further exploration of Schiff bases and other derivatives is warranted, with a focus on elucidating their mechanisms of action and determining their MIC values against a broad panel of pathogens.

-

Anticancer Promise: Schiff bases of 4-amino-3,5-dimethyl-1,2,4-triazole have demonstrated significant cytotoxicity against various cancer cell lines. Future research should focus on optimizing the structure to enhance potency and selectivity, as well as investigating the specific molecular targets and signaling pathways involved.

-

Emerging Activities: While the anti-inflammatory and anticonvulsant properties of 3,5-dimethyl-1,2,4-triazoles are less explored, the strong performance of other triazole derivatives in these areas suggests that this is a promising avenue for future investigation.

References

[3] Zhang, Q., et al. (2023). The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. Frontiers in Chemistry, 11, 1124303. [Link]

Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(7).

[2] Abdulghani, S. M., Al-rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry Methodology, 6(1), 59-66.

[4] Herbst, R. M. (1957). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents, US2782203A.

[12] Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908988.

[5] Szychowska, A., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2689.

[11] Khanage, S. G., et al. (2011). Synthesis and anticonvulsant activity of some novel 1,3,5-substituted-1H-1,2,4-triazoles. Tropical Journal of Pharmaceutical Research, 10(5), 599-606.

[7] Liu, X. H., et al. (2020). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research, 48(2), 0300060520903874.

[16] Wang, J., et al. (2023). Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB. European Journal of Medicinal Chemistry, 261, 115742.

[17] Palaska, E., et al. (2009). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 332(11), 387-392.

[18] Bekircan, O., et al. (2008). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry, 32(5), 557-565.

[19] Kucukguzel, I., et al. (2007). Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety. Bioorganic & Medicinal Chemistry, 15(17), 5888-5895.

[20] Bursa, R., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2696-2700.

[21] Strzelecka, M., et al. (2024). New Schiff bases derived from dimethylpyridine-1,2,4-triazole hybrid as cytotoxic agents targeting gastrointestinal cancers: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 146, 107295.

[22] Al-Obaidi, A. A. M., et al. (2023). New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. Molecules, 28(15), 5702.

[8] Liu, X. H., et al. (2020). Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. Journal of International Medical Research, 48(2), 0300060520903874.

[1] Sameliuk, Y., et al. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Farmatsiia, (2), 4-15.

[13] Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908988.

Gierlikowska, B., et al. (2024). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. International Journal of Molecular Sciences, 25(3), 1731.

[15] Samelyuk, Y. O., & Kaplaushenko, A. G. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).

[9] Strzelecka, M., et al. (2024). New Schiff bases derived from dimethylpyridine-1,2,4-triazole hybrid as cytotoxic agents targeting gastrointestinal cancers: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 146, 107295.

[10] Aytmuratova, U. K., et al. (2024). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 17(1).

[14] Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908988.

[23] Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 487-501.

El-Sayed, W. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure, and Hirshfeld Surface Analysis. Preprints.org.

Özkınalı, S., et al. (2025). Synthesis and Computational Evaluation of N-Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. ACS Omega.

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 30(1), 66-71.

[6] Kaur, R., et al. (2016). 1,2,4-triazoles as Schiff bases and their anticancer potential. Mini reviews in medicinal chemistry, 16(16), 1305-1317.

Sources

- 1. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. chemmethod.com [chemmethod.com]

- 3. The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 9. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 14. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 21. mdpi.com [mdpi.com]

- 22. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

Methodological & Application

Application Note & Synthesis Protocol: 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine, a valuable bifunctional building block for drug discovery and materials science. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The appended primary amine offers a versatile handle for subsequent derivatization. This protocol outlines a robust and high-yielding two-step synthetic pathway, prioritizing regioselectivity, scalability, and operational simplicity. The chosen strategy circumvents common issues associated with direct alkylation of triazoles, namely the formation of difficult-to-separate N1 and N4 isomers.[2][3] Instead, we employ a highly efficient aza-Michael addition followed by a standard nitrile reduction. Each step is detailed with mechanistic insights, safety protocols, and methods for analytical validation.

Strategic Rationale & Workflow Overview

The synthesis of N-alkylated triazoles can be challenging due to the presence of multiple nucleophilic nitrogen atoms within the heterocyclic ring. Direct alkylation with a reagent like 3-halopropanamine often yields a mixture of 1- and 4-substituted isomers, complicating purification and reducing the overall yield of the desired product.[2]

To overcome this, we have designed a two-step sequence that ensures exclusive formation of the N1-substituted isomer.

The core strategy involves:

-

Aza-Michael Addition: This conjugate addition reaction utilizes the inherent nucleophilicity of the 3,5-dimethyl-1,2,4-triazole to react with acrylonitrile, an α,β-unsaturated electrophile. This reaction is highly regioselective for the N1 position and proceeds in excellent yield, often under mild, catalyst-free conditions.[4][5]

-

Nitrile Group Reduction: The resulting propanenitrile intermediate is then reduced to the target primary amine. For this transformation, we employ Lithium Aluminum Hydride (LiAlH₄), a powerful and reliable reducing agent for converting nitriles to amines.[6][7]

This strategic approach is visualized in the workflow diagram below.

Caption: Overall synthetic workflow diagram.

Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

-

Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. Handle with extreme care.

-

Lithium Aluminum Hydride (LiAlH₄) is a water-reactive solid that can ignite upon contact with moisture. It releases flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

Part A: Synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile (Intermediate)

This procedure details the aza-Michael addition of the triazole to acrylonitrile. The reaction proceeds efficiently under neat (solvent-free) conditions at elevated temperatures, aligning with green chemistry principles.

Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 3,5-Dimethyl-1H-1,2,4-triazole | 97.12 | 9.71 g | 100 | 1.0 eq |

| Acrylonitrile | 53.06 | 6.64 g (8.3 mL) | 125 | 1.25 eq |

| Round-bottom flask | - | 50 mL | - | - |

| Magnetic stirrer & stir bar | - | - | - | - |

| Condenser & Heating mantle | - | - | - | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-1,2,4-triazole (9.71 g, 100 mmol).

-

Reagent Addition: In the fume hood, carefully add acrylonitrile (8.3 mL, 125 mmol) to the flask.

-

Reaction Conditions: Attach a reflux condenser to the flask. Place the assembly in a heating mantle and heat the mixture to 80 °C with vigorous stirring. The solid triazole will gradually dissolve as the reaction proceeds.

-

Monitoring: The reaction is typically complete within 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The starting triazole will have a lower Rf than the more polar product.

-

Work-up & Isolation:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

The excess, volatile acrylonitrile can be removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, often a pale yellow oil or waxy solid, is typically of high purity (>95%).

-

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or by recrystallization from a suitable solvent system like ethyl acetate/heptane.

Part B: Synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (Final Product)

This protocol describes the reduction of the nitrile intermediate to the primary amine using LiAlH₄ in an anhydrous ether solvent.

Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| Propanenitrile Intermediate | 150.18 | 15.02 g | 100 | 1.0 eq |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.70 g | 150 | 1.5 eq |

| Anhydrous Diethyl Ether (Et₂O) | - | 300 mL | - | - |

| Sodium Sulfate (Na₂SO₄), solid | - | 15 g | - | - |

| Water (H₂O) | - | 5.7 mL | - | - |

| 15% Sodium Hydroxide (NaOH) aq. | - | 5.7 mL | - | - |

| Three-neck flask, dropping funnel | - | 500 mL | - | - |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

-

LiAlH₄ Suspension: Carefully add Lithium Aluminum Hydride (5.70 g, 150 mmol) to the flask, followed by 150 mL of anhydrous diethyl ether to create a grey suspension. Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the propanenitrile intermediate (15.02 g, 100 mmol) in 150 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Reaction: Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 35 °C for Et₂O) for 2-4 hours to ensure complete reduction.[6]

-

Quenching (Fieser Method - CRITICAL ):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

EXTREME CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Perform the additions very slowly and deliberately.

-

Slowly and dropwise, add 5.7 mL of water.

-

Next, slowly add 5.7 mL of 15% aqueous sodium hydroxide solution.

-

Finally, slowly add 17.1 mL (3 x 5.7 mL) of water.

-

Stir the resulting mixture vigorously for 30 minutes. This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.

-

-

Work-up & Isolation:

-

Add solid sodium sulfate (approx. 15 g) to the mixture to absorb excess water and aid in the granulation of the salts. Stir for another 15 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a viscous oil, can be purified by vacuum distillation to yield the final amine as a colorless to pale yellow liquid.

Validation and Characterization

To confirm the structural integrity and purity of the final product, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of all expected protons and their connectivity. Expect signals for the two triazole methyl groups, and three methylene groups (-CH₂-CH₂-CH₂-), and a broad singlet for the -NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the five unique carbon atoms in the structure.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic N-H stretching bands for the primary amine (typically two bands around 3300-3400 cm⁻¹) and the absence of the nitrile (C≡N) stretch (around 2250 cm⁻¹) from the intermediate.

Mechanistic Considerations

Caption: Mechanism of the aza-Michael Addition.

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. The N1 nitrogen of the triazole attacks the β-carbon of acrylonitrile. The resulting negative charge is stabilized by the electron-withdrawing nitrile group and is subsequently quenched by a proton transfer, yielding the stable N-alkylated product. This pathway is favored over N4 addition due to steric and electronic factors.

References

-

D'yakonov, V. A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22667-22677. Available at: [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-23. Available at: [Link]

-

Slugovc, C., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ChemistryOpen, 9(5), 587-595. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

-

Chemguide. Reducing Nitriles to Primary Amines. Available at: [Link]

-

Nitecki, D. E., et al. (1968). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 33(2), 864-864. Available at: [Link]

-

Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]

-

Gilchrist, T. L., et al. (1995). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1, (20), 2595-2599. Available at: [Link]

-

Wang, L., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(30), 19353-19357. Available at: [Link]

Sources

Molecular docking methodology for 1,2,4-triazole-based ligands

An Application Guide to Molecular Docking of 1,2,4-Triazole-Based Ligands

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] Its unique physicochemical characteristics—dipole moment, hydrogen bonding capacity, and metabolic stability—make it a privileged structure in drug design.[2] Molecular docking, a powerful computational technique, is indispensable for predicting the binding orientation and affinity of these ligands to their protein targets, thereby accelerating the structure-based drug design process.[4][5] This guide provides a comprehensive methodology for researchers engaged in the molecular docking of 1,2,4-triazole derivatives, emphasizing the rationale behind protocol choices, rigorous validation, and insightful post-docking analysis.

The Imperative of Pre-Docking Preparation: A Foundation for Accuracy

The credibility of any molecular docking study is contingent upon the meticulous preparation of both the target protein and the ligand. Garbage in, garbage out is the unforgiving rule of computational chemistry. This phase is not a mere procedural checklist but a critical step where scientific judgment ensures the biological relevance of the in silico model.

Target Protein Sanctification

The starting point for a docking experiment is a high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).[1][6] However, these raw structures are not immediately suitable for docking.

Protocol: Protein Preparation

-

Obtain and Inspect the Crystal Structure: Download the PDB file for the target protein. Critically evaluate the structure's resolution (aim for <2.5 Å), completeness, and the presence of any co-factors or existing ligands that can help define the binding site.

-

Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and ions that are not integral to the protein's structural integrity or catalytic activity. The rationale is that these molecules can sterically or electrostatically obstruct the ligand's access to the binding site in a standard docking protocol.[1][7]

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial as they are central to forming hydrogen bonds, a key interaction for many ligands. The protonation states of ionizable residues (His, Asp, Glu, Lys) must be correctly assigned at a physiological pH (typically 7.4). Tools like Schrödinger's Protein Preparation Wizard or AutoDockTools can automate this process.[7][8]

-

Assign Partial Charges and Atom Types: Apply a suitable force field (e.g., OPLS, AMBER) to assign partial charges and atom types to the protein. This is fundamental for the scoring function to accurately calculate electrostatic and van der Waals interactions.

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or geometric strain introduced during the preparation process, without significantly altering the backbone conformation.

Ligand Preparation: The Nuances of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is not a simple heterocycle; its electronic and structural properties demand special attention.

Protocol: 1,2,4-Triazole Ligand Preparation

-

Generate 2D and 3D Structures: Draw the 2D structure of the triazole derivative using software like ChemDraw and convert it to a 3D structure using tools like OpenBabel.[7][9]

-

Protonation and Tautomeric States: The 1,2,4-triazole ring has multiple nitrogen atoms that can be protonated.[10] It is critical to determine the most likely protonation and tautomeric state at physiological pH. Depending on the target's active site environment, different states may be plausible. It is often advisable to generate and dock multiple relevant states.

-

Energy Minimization: This is a non-negotiable step. The ligand's 3D conformation must be optimized to a low-energy state. Use a robust force field like MMFF94 or a semi-empirical quantum mechanical method (like AM1) to achieve this.[7][11] This ensures the docking algorithm starts with a chemically sensible conformation.

-

Assign Partial Charges: Correctly assigning partial charges (e.g., Gasteiger-Hückel) is vital for accurately modeling the electrostatic potential of the triazole ring, which is key to its hydrogen bonding and dipole interactions.[12]

Defining the Search Space: Receptor Grid Generation

The docking algorithm must be told where to search for a viable binding pose. This is accomplished by defining a "grid box" that encompasses the target's active site.[7][13]

-

Causality: A grid that is too small may miss the correct binding pose entirely. A grid that is too large will drastically increase computation time and can reduce the accuracy of the search.

-

Best Practice: If the structure contains a co-crystallized ligand, center the grid on this ligand, with dimensions large enough to allow for translational and rotational freedom of the new ligand being docked (e.g., a 20x20x20 Å box).[13] If the site is unknown, use pocket-detection algorithms first to identify potential binding cavities.

The Docking Workflow: Algorithm Selection and Execution

The choice of docking software depends on the project's goals, available computational resources, and desired accuracy. No single program is universally superior; understanding their underlying algorithms is key to making an informed choice.[14]

Comparison of Common Docking Software

| Software | Search Algorithm | Scoring Function Principle | Strengths | Common Use Case |

| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical (knowledge-based terms) | Fast, accurate, and freely available for academic use.[15] | Virtual screening, lead optimization. |

| Schrödinger Glide | Hierarchical filters, exhaustive search | Empirical + Force Field-based (GlideScore) | High accuracy, different precision modes (HTVS, SP, XP).[16] | Industry-standard for virtual screening and lead optimization.[17] |

| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore) | Excellent handling of ligand flexibility and water molecules.[14] | Complex systems, studies where specific interactions are critical. |

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a standard workflow for a widely used and accessible docking program.[18][19][20]

-

Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools. This format includes partial charges and atom type information required by Vina.

-

Generate Grid Box: In AutoDockTools, load the protein PDBQT file. Define the center and dimensions of the grid box that encloses the binding site.

-

Create Configuration File: Create a text file (conf.txt) specifying the paths to the input files and the grid box parameters. A critical parameter is exhaustiveness, which controls the thoroughness of the search; higher values increase accuracy but also computation time.[9]

-

Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log results.log

-

Retrieve Results: Vina will generate two primary output files:

-

results.log: A text file containing the predicted binding affinities (in kcal/mol) and RMSD values for the top poses.

-

results.pdbqt: A PDBQT file containing the 3D coordinates of the docked ligand poses.

-

Post-Docking Analysis: From Scores to Scientific Insight

A docking score is just a number. The true value of a docking experiment lies in the rigorous analysis and validation of the results.[21] Blindly trusting the top-ranked pose is a common and critical mistake.

The Self-Validating System: A Protocol for Trustworthiness

Before docking your novel 1,2,4-triazole compounds, you must validate your docking protocol to ensure it can reliably reproduce known experimental results for your specific target.

Protocol: Docking Validation

-

Redocking of the Native Ligand:

-

Objective: To confirm that the docking algorithm and parameters can reproduce the experimentally observed binding mode.

-

Procedure: If your protein structure was co-crystallized with a ligand, extract this "native" ligand. Dock it back into the protein using your prepared protocol.

-

Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value < 2.0 Å is generally considered a successful validation.[22][23] This proves your protocol is physically realistic.

-

-

Screening of Known Actives and Decoys:

-

Objective: To ensure your protocol can distinguish true binders from non-binders.

-

Procedure: Compile a small set of known active inhibitors for your target and a larger set of "decoy" molecules. Decoys have similar physical properties (e.g., molecular weight, logP) but different topologies and are presumed to be inactive.[22]

-

Success Criterion: A validated protocol should rank the known active compounds with significantly better (more negative) docking scores than the majority of the decoy molecules.

-

Interpreting the Results

Once the protocol is validated, you can proceed with docking your novel triazole ligands. The analysis should be multi-faceted.

-

Binding Affinity (Docking Score): The score provides an estimate of the binding free energy. More negative values suggest stronger binding. Compare the scores of your novel compounds to known inhibitors or the redocked native ligand.[9]

-

Visual Inspection of Binding Pose: This is the most critical part of the analysis. Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked poses.[24]

-

Plausibility: Does the pose make chemical sense? Are there any steric clashes?

-

Key Interactions: For 1,2,4-triazoles, look for:

-

Hydrogen Bonds: Are the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors with donor residues (e.g., Lys, Arg, Ser) in the active site?

-

Metal Coordination: If the active site contains a metal ion (e.g., the heme iron in cytochrome P450 enzymes), is one of the triazole nitrogens coordinating with it? This is a classic interaction for many triazole-based enzyme inhibitors.[25]

-

Hydrophobic Interactions: How are the substituents on the triazole ring interacting with hydrophobic pockets?

-

Pi-Interactions: Is the aromatic triazole ring involved in π-π stacking with aromatic residues like Phe, Tyr, or Trp?

-

-

Advanced Validation: Molecular Dynamics (MD)

For high-priority hits, the stability of the docked pose can be further assessed using MD simulations. An MD simulation tracks the movement of atoms over time, providing insight into whether the key interactions identified in docking are stable or transient.[8][26]

| Validation Step | Purpose | Interpretation of Results |

| Redocking | Confirms the protocol can find the correct experimental pose. | RMSD < 2.0 Å indicates success. |

| Active vs. Decoy Screening | Confirms the protocol can distinguish binders from non-binders. | Actives should score significantly better than decoys. |

| MD Simulation | Assesses the stability of the predicted protein-ligand complex. | Low RMSD fluctuation of the ligand in the binding pocket over time suggests a stable interaction. |

Visualizing Workflows and Interactions

Clear diagrams are essential for communicating complex computational workflows and results.

Caption: Overall workflow for a rigorous molecular docking study.

Caption: Key interactions of a 1,2,4-triazole ligand in a binding site.

Conclusion

Molecular docking is a powerful and cost-effective tool in the discovery of novel 1,2,4-triazole-based therapeutics. However, its predictive power is directly proportional to the rigor of the methodology. A successful docking campaign is not merely about generating low-energy scores but about building a scientifically sound model through careful preparation, robust validation, and insightful, chemistry-driven analysis of the results. By following the protocols and validation checks outlined in this guide, researchers can significantly increase the likelihood of identifying promising hit compounds worthy of experimental validation.

References

-

Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]

-

An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. [Link]

-

Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]

-

Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Latin American Journal of Pharmacy. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. Biochemical Pharmacology. [Link]

-

Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. [Link]

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

-

Docking and Post-Docking strategies. Centre National de la Recherche Scientifique. [Link]

-

An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed. [Link]

-

How to validate the molecular docking results? ResearchGate. [Link]

-

Docking and scoring. Schrödinger. [Link]

-

Software for molecular docking: a review. Journal of Cheminformatics. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry. [Link]

-

Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Journal of Receptors and Signal Transduction. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Post-Docking Analysis and it's importance. Advent Informatics Pvt ltd. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Molecular docking software's applications and basic challenges faced: a review. SciSpace. [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

-

Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Letters in Drug Design & Discovery. [Link]

-

Glide. Schrödinger. [Link]

-

A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. International Journal of Novel Research and Development. [Link]

-

1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

-

Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

-

Schrödinger Notes—Molecular Docking. J's Blog. [Link]

-

Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. [Link]

-

Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. [Link]